7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound “7-Chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also serve as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is relatively simple, which contributes to their versatility in drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .Chemical Reactions Analysis
The reactivity of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in various studies . For instance, one study identified the 1,2,4-triazolo[1,5-a]pyrimidine as a very suitable scaffold to obtain compounds able to disrupt influenza virus RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming the basis of compounds with potential therapeutic effects. For instance, derivatives of this compound may be explored for their antimalarial properties or as inhibitors of enzymes like dihydroorotate dehydrogenase, which is a target for antimalarial drugs .
Organic Synthesis
In organic chemistry, 7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as a building block for the construction of more complex molecules. Its reactivity with different reagents can lead to a variety of organic transformations, making it a valuable tool for synthetic chemists .
Material Science
The compound’s unique properties may be harnessed in material science for the development of new materials. Its molecular structure could potentially interact with other compounds to form novel polymers or coatings with specific characteristics .
Biochemical Research
In biochemical research, this compound can be used as a probe or a reagent in the study of biochemical pathways. It may bind to certain proteins or nucleic acids, providing insights into their function or structure .
Environmental Science
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine might be used in environmental science to study pollution degradation pathways or in the synthesis of compounds that can help in the detoxification of pollutants .
Analytical Chemistry
As an analytical standard, this compound can be used to calibrate instruments or develop new analytical methods for detecting similar structures in various samples, which is crucial in quality control and assurance in pharmaceuticals .
Molecular Biology
In molecular biology, the compound could be used in the study of nucleic acid interactions, particularly if it has the ability to intercalate or bind to DNA or RNA, which can be useful in understanding gene expression and regulation .
Nanotechnology
The compound’s potential to form stable nanostructures could be explored in the field of nanotechnology. It may be used to create nanoscale devices or sensors with applications in medicine or environmental monitoring .
Future Directions
The future directions for the development of 1,2,4-triazolo[1,5-a]pyrimidines are promising. Their structural similarity to some natural compounds such as purine makes them promising candidates for creating new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
properties
IUPAC Name |
7-chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-7-11-8-10-5(2)4-6(9)13(8)12-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYACWRGKMUCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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